1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride
Overview
Description
1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an aminomethyl group and a methoxyphenyl group, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride typically involves several steps. One common synthetic route includes the reaction of 2-methoxybenzaldehyde with formaldehyde and dimethylamine to form the intermediate compound. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The final product is obtained as a dihydrochloride salt by treating the free base with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Scientific Research Applications
1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The methoxyphenyl group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
When compared to similar compounds, 1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine: Lacks the dihydrochloride salt form, which affects its solubility and stability.
1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine hydrochloride: Similar structure but different salt form, impacting its physicochemical properties.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-4-methoxyphenyl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)8-10-6-9(7-12)4-5-11(10)14-3;;/h4-6H,7-8,12H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTOPEIHCHMMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)CN)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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